
beta-D-lyxopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-lyxose: is a rare sugar belonging to the family of aldopentoses. It is a monosaccharide with the molecular formula C₅H₁₀O₅. Beta-D-lyxose is an epimer of beta-D-xylulose, differing in the configuration around one specific carbon atom. This sugar is not commonly found in nature but can be synthesized for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-lyxose can be synthesized through the isomerization of D-xylulose using specific enzymes such as D-lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and D-lyxose under mild conditions. The reaction typically occurs in an aqueous solution at a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C .
Industrial Production Methods: Industrial production of beta-D-lyxose often involves biocatalytic processes due to their efficiency and sustainability. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and reduced chemical waste . The use of immobilized enzymes in continuous flow reactors can further enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Beta-D-lyxose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Beta-D-lyxose can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form corresponding aldonic acids.
Reduction: Reduction of beta-D-lyxose can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst to produce sugar alcohols.
Major Products:
Oxidation: Beta-D-lyxonic acid
Reduction: Beta-D-lyxitol
Substitution: Beta-D-lyxose esters
Scientific Research Applications
Beta-D-lyxose has several applications in scientific research and industry:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Beta-D-lyxose serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving isomerases and epimerases.
Mechanism of Action
The mechanism of action of beta-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, beta-D-lyxose isomerase catalyzes the isomerization of beta-D-lyxose to beta-D-xylulose by facilitating the rearrangement of the carbonyl and hydroxyl groups. This enzyme-substrate interaction is highly specific and involves the formation of a transient enzyme-substrate complex, leading to the conversion of the sugar .
Comparison with Similar Compounds
- Beta-D-xylulose
- Beta-D-ribose
- Beta-D-arabinose
Comparison: Beta-D-lyxose is unique among its similar compounds due to its specific configuration and reactivity. While beta-D-xylulose is an epimer of beta-D-lyxose, the latter has distinct properties that make it suitable for specific applications in enzymatic reactions and synthesis. Beta-D-ribose and beta-D-arabinose, although structurally similar, differ in their functional groups and reactivity, making beta-D-lyxose a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
107655-34-5 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-MGCNEYSASA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Key on ui other cas no. |
107655-34-5 |
Synonyms |
beta-Lyxopyranose (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


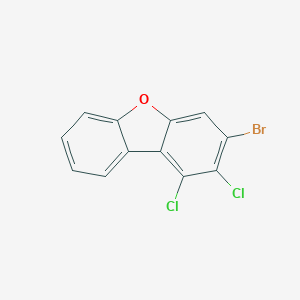
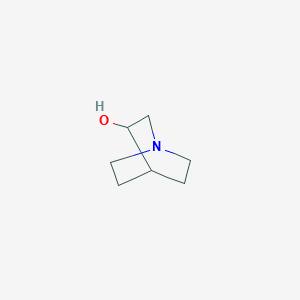
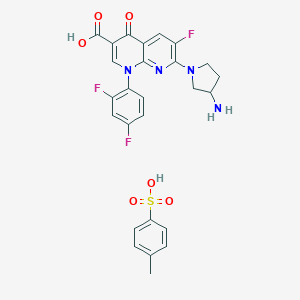

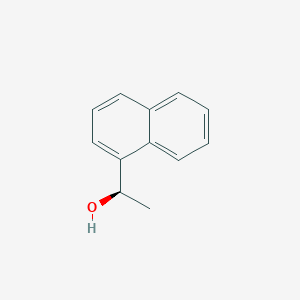
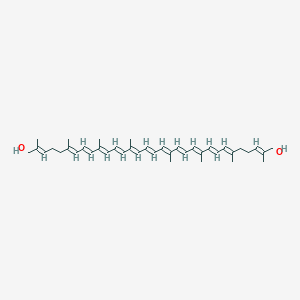
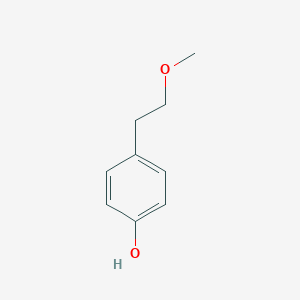
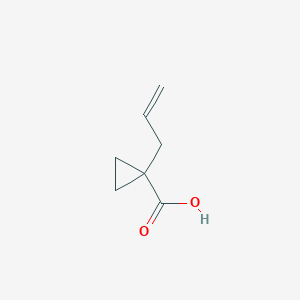
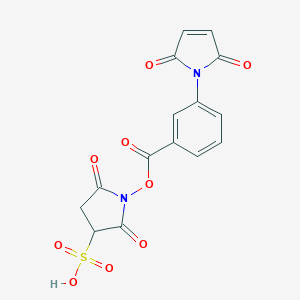
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
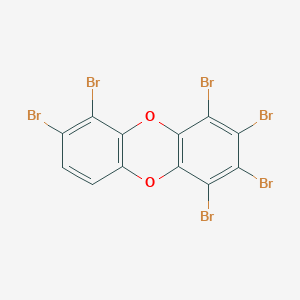
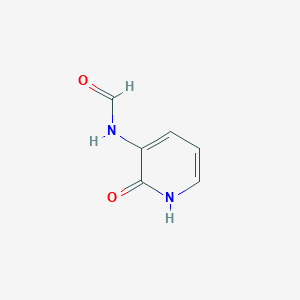
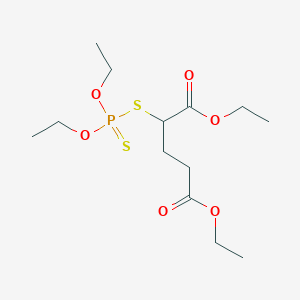
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
